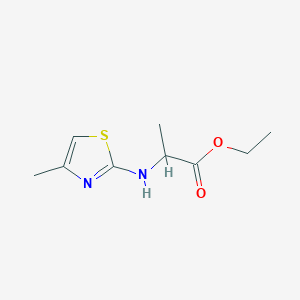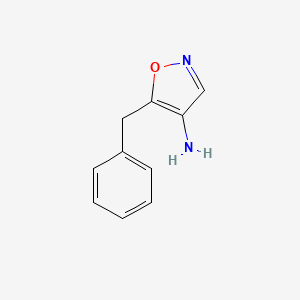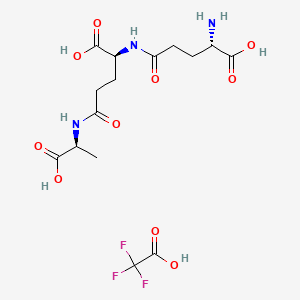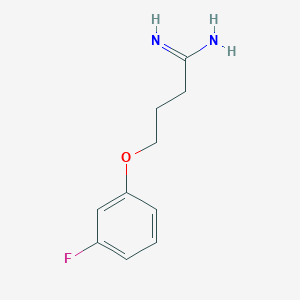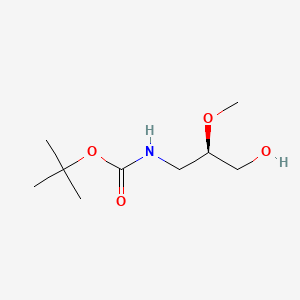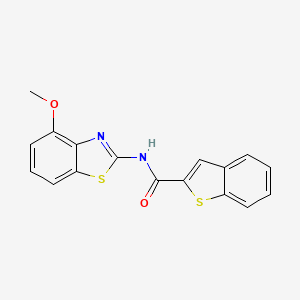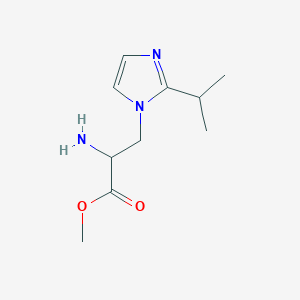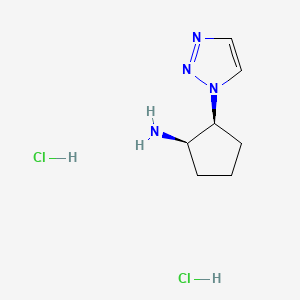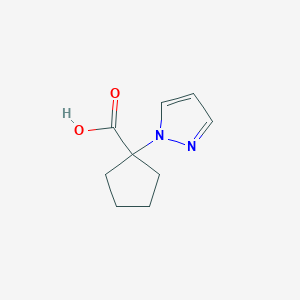
1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Métodos De Preparación
The synthesis of 1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, followed by cyclization with an appropriate reagent to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper compounds . Major products formed from these reactions vary based on the specific reagents and conditions used but often include substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, influencing biological processes such as inflammation and microbial growth . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid: Contains a methyl group on the pyrazole ring, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-pyrazol-1-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c12-8(13)9(4-1-2-5-9)11-7-3-6-10-11/h3,6-7H,1-2,4-5H2,(H,12,13) |
Clave InChI |
KOWOSSQJZVHRRY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


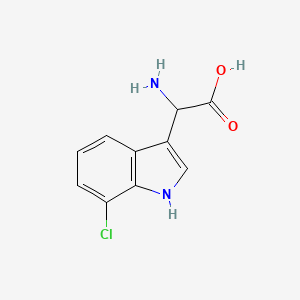
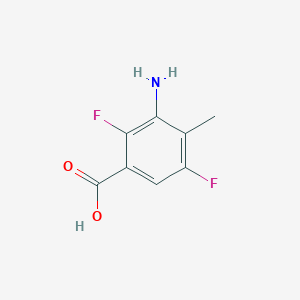
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride](/img/structure/B13576110.png)
